molecular formula C16H16N2O4 B14498682 (NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine

(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine

Cat. No.: B14498682
M. Wt: 300.31 g/mol
InChI Key: WKHAEMSIWFZXOP-YTEMWHBBSA-N
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Description

(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine is a complex organic compound characterized by the presence of hydroxyimino and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the intermediate oxime. This intermediate is then reacted with another equivalent of 4-methoxybenzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted phenyl compounds .

Mechanism of Action

The mechanism of action of (NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular pathways involved in oxidative stress and inflammation .

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C16H16N2O4/c1-21-13-7-3-11(4-8-13)15(17-19)16(18-20)12-5-9-14(22-2)10-6-12/h3-10,19-20H,1-2H3/b17-15+,18-16+

InChI Key

WKHAEMSIWFZXOP-YTEMWHBBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\O)/C(=N/O)/C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=C(C=C2)OC

Origin of Product

United States

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